molecular formula C25H19FN4O3 B2808223 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-07-2

1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2808223
CAS No.: 1207032-07-2
M. Wt: 442.45
InChI Key: WYUFHDYFGFVVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel bioactive 1,2,4-oxadiazole analogs, similar in structure to the compound , have been synthesized using aniline derivatives, showing potential in antitumor activities (Maftei et al., 2013).

Biological Activities

  • Antimicrobial Activity : Compounds with a structure that includes 1,3,4-oxadiazole and quinazolin-4(3H)-one have been synthesized and found to exhibit significant antibacterial activities against various strains (Gupta et al., 2008).
  • Cytotoxicity Evaluation : Synthesized compounds containing quinazolinone have been evaluated for cytotoxicity against a range of human tumor cell lines, indicating potential applications in cancer research (Gürsoy & Karalı, 2003).

Chemical Properties and Synthesis

  • Chemical Synthesis : Quinazoline derivatives have been synthesized starting from fluorobenzoic acid, illustrating the methods of chemical synthesis relevant to the compound (Tran et al., 2005).

Potential Applications in Medicinal Chemistry

  • Antioxidant Activities : Benzimidazole derivatives containing oxadiazole and other moieties have been synthesized and evaluated for their antioxidant activities, suggesting a role in combating oxidative stress (Menteşe et al., 2015).
  • Analgesic and Anti-inflammatory Activities : Studies have shown that 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety possess significant analgesic and anti-inflammatory activities (Dewangan et al., 2016).

Antimicrobial and Antifungal Properties

  • Antimicrobial and Antifungal Effects : Research indicates that certain quinazolinone derivatives have antimicrobial and antifungal properties, which could be relevant for the compound (Yan et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with a 1,2,4-oxadiazole derivative that has a 4-fluorophenyl group attached to it. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of the 1,2,4-oxadiazole intermediate", "The 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with DCC and DMAP in DMF to form the corresponding 1,2,4-oxadiazole intermediate.", "Step 2: Synthesis of the final product", "The 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is dissolved in DCM and the 1,2,4-oxadiazole intermediate is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "The reaction mixture is then washed with water and NaHCO3 solution to remove any impurities.", "The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.", "The crude product is purified by column chromatography using EtOAc/MeOH as the eluent to afford the desired product as a white solid." ] }

CAS No.

1207032-07-2

Molecular Formula

C25H19FN4O3

Molecular Weight

442.45

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3

InChI Key

WYUFHDYFGFVVDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.